Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one
Brand Name: Vulcanchem
CAS No.: 1895395-21-7
VCID: VC8425649
InChI: InChI=1S/C13H15NO2/c15-12-13(7-3-4-8-13)9-16-11-6-2-1-5-10(11)14-12/h1-2,5-6H,3-4,7-9H2,(H,14,15)
SMILES: C1CCC2(C1)COC3=CC=CC=C3NC2=O
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one

CAS No.: 1895395-21-7

Cat. No.: VC8425649

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one - 1895395-21-7

Specification

CAS No. 1895395-21-7
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one
Standard InChI InChI=1S/C13H15NO2/c15-12-13(7-3-4-8-13)9-16-11-6-2-1-5-10(11)14-12/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Standard InChI Key QQVZNGAGCLAEAY-UHFFFAOYSA-N
SMILES C1CCC2(C1)COC3=CC=CC=C3NC2=O
Canonical SMILES C1CCC2(C1)COC3=CC=CC=C3NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one features a fused bicyclic system where a benzoxazepine ring (a seven-membered heterocycle containing oxygen and nitrogen) is connected via a spiro junction to a cyclopentane ring. The spiro carbon (C3) bridges the two rings, creating a three-dimensional geometry that influences its electronic and steric properties . The benzoxazepine component consists of a benzene ring fused to an oxazepine moiety, with a ketone group at position 4 contributing to its polarity.

The compound’s structure is validated by its InChI key (QQVZNGAGCLAEAY-UHFFFAOYSA-N) and SMILES notation (C1CCC2(C1)COC3=CC=CC=C3NC2=O), which delineate the cyclopentane ring (C1CCC2), the ether linkage (COC3), and the amide-like NC2=O group. Computational models from PubChem further confirm the stability of its spiro arrangement, with the cyclopentane ring adopting a puckered conformation to minimize steric strain .

Synthesis and Structural Analogues

Synthetic Pathways

While specific synthesis protocols for Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one remain undisclosed in public literature, benzoxazepine derivatives are typically synthesized via condensation reactions. A plausible route involves:

  • Formation of the Benzoxazepine Core: Reacting 2-aminophenol derivatives with carbonyl-containing compounds (e.g., ketones or aldehydes) under acidic conditions to form the oxazepine ring.

  • Spirocyclization: Introducing a cyclopentane moiety via a spiro-forming reaction, possibly using a cyclopentyl halide or diol in the presence of a base to facilitate ring closure .

Advanced techniques such as microwave-assisted synthesis or catalysis by transition metals (e.g., palladium for cross-coupling) might enhance yield and purity, though these methods remain speculative for this specific compound .

Structural Analogues and Modifications

Sigma-Aldrich lists several dihydro-benzoxazepine analogues, highlighting structural diversity within this class:

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS No.
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-oneC₁₂H₁₃NO₂203.242094372-05-9
7-Amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-oneC₁₁H₁₄N₂O₂206.241170815-20-9
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-5-one hydrochlorideC₁₅H₁₉ClN₂O₂268.742126162-86-3

These analogues demonstrate the impact of substituents on physicochemical and pharmacological profiles. For instance, the piperidine-containing derivative exhibits increased basicity due to the nitrogen atom, potentially enhancing CNS penetration .

Future Directions and Applications

Therapeutic Development

The compound’s spirocyclic framework and benzoxazepine core position it as a candidate for:

  • Neuroprotective Agents: Modulation of glutamate receptors or oxidative stress pathways.

  • Antidepressants: Targeting monoamine transporters or synaptic reuptake mechanisms.

Synthetic Chemistry Innovations

Exploring novel spirocyclization techniques, such as photoredox catalysis or enantioselective synthesis, could optimize yield and stereochemical purity. Additionally, derivatization at the ketone position (e.g., forming hydrazones or Schiff bases) may enhance bioavailability .

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